Clarithromycin N-oxide
Overview
Description
Clarithromycin N-oxide is a derivative of Clarithromycin, which is a macrolide antibiotic . It is used as an impurity reference material . The molecular formula of Clarithromycin N-oxide is C38H69NO14 and it has a molecular weight of 763.95 .
Synthesis Analysis
Clarithromycin can be easily prepared by reacting erythromycin A N-oxide with a methylating agent to obtain 6-O-methylerythromycin A N-oxide; and treating 6-O-methylerythromycin A N-oxide obtained above with a reducing agent in a high yield .
Physical And Chemical Properties Analysis
Clarithromycin N-oxide is available in a neat format . Unfortunately, the search results did not provide detailed physical and chemical properties of Clarithromycin N-oxide.
Scientific Research Applications
Ozone Degradation of Macrolide Antibiotics : Macrolide antibiotics like clarithromycin are not fully degraded in wastewater treatment plants. Ozone treatment can target the dimethylamino group common to these antibiotics, transforming clarithromycin into its N-oxide form, which inactivates the drug. This is significant for wastewater treatment as it prevents antibiotic resistance development (Lange et al., 2006).
Mutation and Drug Resistance in Mycobacterium : Clarithromycin is effective against Mycobacterium intracellulare. However, mutations in the 23S rRNA gene can confer resistance to clarithromycin. This mutation alters the binding site for macrolide antibiotics, resulting in resistance (Meier et al., 1994).
Antimicrobial Activity and Therapeutic Potential : Clarithromycin has broad antimicrobial activity against various pathogens, including bacteria responsible for respiratory tract infections. It forms a 14-hydroxy metabolite in vivo, enhancing its antimicrobial activity. Its efficacy extends to treating infections in immunocompromised patients, and it has a superior pharmacokinetic profile compared to erythromycin (Peters & Clissold, 1992).
Anti-Cancer Agent : Clarithromycin has been repurposed in oncology, showing potential in treating various tumors. Its anti-tumor actions include reducing pro-inflammatory cytokines, inhibiting autophagy, and preventing angiogenesis. The drug is particularly promising for multiple myeloma, lymphoma, chronic myeloid leukemia, and lung cancer (Van Nuffel et al., 2015).
Respiratory Tract Infection Treatment : Effective against major respiratory tract infection pathogens, clarithromycin is highly active against atypical pneumonia pathogens. It achieves higher tissue concentrations than plasma levels, making it effective for treating respiratory infections (Langtry & Brogden, 1997).
Nanoparticle Formulation for Enhanced Therapy : Clarithromycin nanoparticles prepared via anti-solvent precipitation in subcritical water show enhanced dissolution rate, indicating potential for more effective therapy due to increased bioavailability (Pu et al., 2017).
Poly (Lactic-co-glycolic Acid) Nanoparticles for Drug Delivery : Clarithromycin-loaded nanoparticles demonstrate improved drug effectiveness and bioavailability. Different formulation parameters such as polymer molecular weight and surface modification impact particle size, drug entrapment efficiency, and release properties (Öztürk et al., 2019).
Efflux Pumps and Drug Resistance in Helicobacter pylori : Efflux pumps in H. pylori play a role in clarithromycin resistance, highlighting the importance of understanding bacterial efflux mechanisms in antibiotic resistance (Hirata et al., 2010).
properties
IUPAC Name |
(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO14/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,48-14)33(53-35-29(41)25(39(11,12)46)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRPFIWYMNONLJ-KCBOHYOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891488 | |
Record name | Clarithromycin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clarithromycin N-oxide | |
CAS RN |
118074-07-0 | |
Record name | Clarithromycin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.